molecular formula C20H21FN4O2S B2517220 2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide CAS No. 688355-65-9

2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide

Cat. No. B2517220
CAS RN: 688355-65-9
M. Wt: 400.47
InChI Key: POSNWEXHPFBLEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide" is a derivative of quinazolinone, a class of compounds known for their diverse pharmacological activities. Although the provided data does not directly discuss this specific compound, it does provide insights into similar compounds with a fluoro-phenyl group and a sulfanyl moiety attached to a quinazolinone core. These compounds have been synthesized and evaluated for their antibacterial properties, indicating the potential for the compound to possess similar biological activities .

Synthesis Analysis

The synthesis of related quinazolinone derivatives involves efficient strategies such as S-arylation methods. These methods are characterized by their simplicity and high conversion rates with short reaction times. The targeted derivatives are synthesized to yield compounds with potential antibacterial properties. The synthesis process is likely to be adaptable for the synthesis of "this compound", although specific details would need to be tailored to the unique structural features of this compound .

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using crystallography. These compounds crystallize in orthorhombic and monoclinic systems with specific space groups and unit cell parameters. The non-hydrogen atoms in these structures are refined anisotropically, and hydrogen atoms are placed theoretically. The molecular structure analysis of "this compound" would likely reveal a similar level of detail, providing insights into the arrangement of atoms and the overall geometry of the molecule .

Chemical Reactions Analysis

The chemical reactivity of quinazolinone derivatives can be inferred from their synthesis and the functional groups present in their structure. The sulfanyl and fluoroanilino groups suggest potential sites for further chemical reactions, such as substitutions or conjugations, which could modify the compound's biological activity or physical properties. The specific chemical reactions that "this compound" might undergo would depend on the presence of reactive sites and the conditions under which it is subjected to further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. The presence of a fluoro group and a sulfanyl moiety could affect the compound's electron distribution and polarity, potentially impacting its interaction with biological targets and solvents. The empirical formula, crystal system, space group, and unit cell parameters are crucial for understanding the compound's crystalline state, which in turn affects its physical properties. The electrostatic potential surface (ESP) derived from density functional theory (DFT) methods provides further insight into the charge distribution on the molecule's surface, which is relevant for predicting reactivity and interactions with other molecules .

Scientific Research Applications

Synthesis and Structural Analysis

Research on the synthesis of fluorine-substituted derivatives, including those related to the target compound, reveals the creation of molecules with enhanced solubility and potential for biological activity due to the incorporation of fluorine and other substituents. These studies highlight the chemical versatility and the potential for creating compounds with specific physical and chemical properties (Sun et al., 2019).

Biological Activities

The exploration of biological activities is a significant area of research for derivatives similar to "2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide." These compounds exhibit a range of potential biological effects, including anti-inflammatory, analgesic, and antimicrobial properties. For example, fluorine-substituted derivatives have shown potential anti-inflammatory activity, suggesting the therapeutic potential of these compounds in treating inflammation-related conditions (Sun et al., 2019).

Antimicrobial and Antitumor Potential

Further studies reveal the antimicrobial and antitumor potentials of quinazolinone derivatives. These compounds have been investigated for their ability to inhibit microbial growth and exhibit cytotoxicity against tumor cells, indicating their potential use in developing new antimicrobial and anticancer agents (G. Suresha et al., 2011; P. Ballard et al., 2014).

properties

IUPAC Name

2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O2S/c1-27-12-4-11-22-18(26)13-28-20-24-17-6-3-2-5-16(17)19(25-20)23-15-9-7-14(21)8-10-15/h2-3,5-10H,4,11-13H2,1H3,(H,22,26)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSNWEXHPFBLEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CSC1=NC2=CC=CC=C2C(=N1)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.